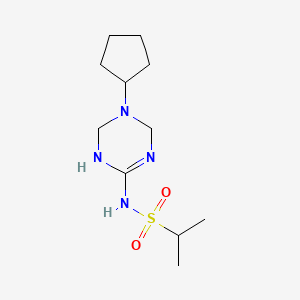![molecular formula C21H28N2O3S B4463569 2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide](/img/structure/B4463569.png)
2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide
Vue d'ensemble
Description
2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide is a chemical compound that is commonly referred to as "compound X." This compound has been the subject of much scientific research due to its potential applications in the field of medicine. In
Mécanisme D'action
The mechanism of action of compound X is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also inhibit the formation of beta-amyloid plaques by binding to certain proteins involved in their formation.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells. It has also been shown to inhibit the formation of beta-amyloid plaques in the brain. In animal studies, it has been shown to improve cognitive function and memory in mice with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro. This makes it a promising candidate for further research in the field of cancer treatment. One limitation of using compound X in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully explore its potential applications.
Orientations Futures
There are several future directions for research on compound X. One area of research could focus on further exploring its potential applications in the field of cancer treatment. This could involve designing experiments to better understand its mechanism of action and exploring its effectiveness in vivo. Another area of research could focus on its potential use as a treatment for Alzheimer's disease. This could involve designing experiments to better understand its effects on cognitive function and memory in animal models. Finally, future research could focus on developing new compounds based on the structure of compound X that may have even greater potential for use in medicine.
Applications De Recherche Scientifique
Compound X has been studied for its potential applications in the field of medicine. One area of research has focused on its use as a potential treatment for cancer. Studies have shown that compound X can inhibit the growth of cancer cells in vitro. Another area of research has focused on its potential use as a treatment for Alzheimer's disease. Studies have shown that compound X can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16-4-5-17(2)21(14-16)27(24,25)22-15-18-6-8-19(9-7-18)26-20-10-12-23(3)13-11-20/h4-9,14,20,22H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFWQCOUMPAIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4463489.png)
![2-(ethylthio)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4463493.png)
![4-methyl-6-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B4463497.png)
![N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B4463501.png)

![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-quinazolinyl)amino]ethanol](/img/structure/B4463512.png)
![3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B4463519.png)
![1-phenyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4463525.png)
![2-amino-7-(2,3-dichlorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B4463528.png)
![N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4463540.png)



![8-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4463561.png)